molecular formula C18H18ClNO3 B11185033 2-{[(4-Chlorophenyl)carbamoyl]methyl}-3-phenylbutanoic acid

2-{[(4-Chlorophenyl)carbamoyl]methyl}-3-phenylbutanoic acid

Cat. No.: B11185033
M. Wt: 331.8 g/mol
InChI Key: QJSLJLSQEYRTPS-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)carbamoyl]methyl}-3-phenylbutanoic acid is a synthetic organic compound that belongs to the class of glutaric acid amides. This compound has been studied for its potential antibacterial activity and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-Chlorophenyl)carbamoyl]methyl}-3-phenylbutanoic acid typically involves the reaction of 4-chloroaniline with glutaric anhydride. The reaction is carried out in a suitable solvent under controlled temperature conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yield and purity, and may include steps such as crystallization and purification using techniques like recrystallization and chromatography.

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)carbamoyl]methyl}-3-phenylbutanoic acid involves its interaction with specific molecular targets. The compound may exert its effects by inhibiting certain enzymes or interfering with cellular processes. The exact molecular pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison: 2-{[(4-Chlorophenyl)carbamoyl]methyl}-3-phenylbutanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C18H18ClNO3

Molecular Weight

331.8 g/mol

IUPAC Name

4-(4-chloroanilino)-4-oxo-2-(1-phenylethyl)butanoic acid

InChI

InChI=1S/C18H18ClNO3/c1-12(13-5-3-2-4-6-13)16(18(22)23)11-17(21)20-15-9-7-14(19)8-10-15/h2-10,12,16H,11H2,1H3,(H,20,21)(H,22,23)

InChI Key

QJSLJLSQEYRTPS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(CC(=O)NC2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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